molecular formula C11H16ClN5S B455118 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B455118
M. Wt: 285.8g/mol
InChI Key: IMZORTFUIXXCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a pyrazole ring and a triazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the triazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the rings and the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction can replace one atom or group of atoms with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a sulfoxide or sulfone derivative, while reduction could yield a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins in the body, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-one
  • 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonamide

Uniqueness

The uniqueness of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16ClN5S

Molecular Weight

285.8g/mol

IUPAC Name

3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H16ClN5S/c1-6(2)5-17-10(13-14-11(17)18)9-8(12)7(3)16(4)15-9/h6H,5H2,1-4H3,(H,14,18)

InChI Key

IMZORTFUIXXCJD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Cl

Canonical SMILES

CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Cl

Origin of Product

United States

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